2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQZFQWJJTWPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Application to 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine Preparation
Given the structural similarity, the preparation of this compound can be inferred to follow analogous synthetic routes with modifications to accommodate the cyclopropyl substituent:
- Starting Material: 5-[1-(trifluoromethyl)cyclopropyl]pyridine or its precursor.
- Chlorination Step: Selective chlorination at the 2-position of the pyridine ring using chlorine gas.
- Catalysts and Conditions: Supported palladium catalysts on activated carbon or alumina at elevated temperatures (220–360°C) in vapor phase or radical initiators/UV irradiation in liquid phase.
- Reaction Medium: Gas phase chlorination preferred for higher selectivity and ease of separation; liquid phase possible with suitable solvents and initiators.
Detailed Reaction Conditions and Catalyst Information
| Aspect | Details |
|---|---|
| Catalyst Composition | Pd supported on activated carbon, alumina, or aluminum fluoride; supports contain Mg, Ca, or Ba fluorides, oxides, hydroxides, carbonates, or chlorides |
| Reaction Temperature | 220–360°C (optimal range for vapor phase); 300–450°C preferred in some patents |
| Chlorine to Substrate Ratio | At least 1 mole chlorine per mole of substrate; up to 6 moles depending on temperature |
| Reaction Type | Gas phase chlorination preferred; liquid phase with UV or radical initiators as alternative |
| Advantages | High raw material conversion, high product selectivity, low energy consumption, simple separation, no organic solvents required in gas phase method |
Research Findings and Optimization Notes
- The vapor phase chlorination method avoids the use of organic solvents and initiators, reducing environmental impact and simplifying product isolation.
- Supported palladium catalysts enhance selectivity and reduce side reactions, such as over-chlorination or ring substitution at undesired positions.
- Reaction temperature control is critical: temperatures below 250°C require UV radiation to initiate chlorination; above 300°C, the reaction proceeds efficiently without UV.
- The presence of diluents such as nitrogen or steam can moderate reaction conditions and improve selectivity.
- Liquid phase chlorination with radical initiators or UV light in solvents like carbon tetrachloride is effective but less environmentally friendly and requires longer reaction times.
Summary Table of Preparation Methods
| Method | Catalyst/Initiator | Reaction Phase | Temperature (°C) | Chlorine Ratio (mol/mol) | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Vapor Phase Chlorination | Pd on activated carbon/alumina/aluminum fluoride | Gas | 220–360 | ≥1 | None | High selectivity, low energy, simple separation | Requires high temperature equipment |
| Liquid Phase Chlorination | Radical initiator (AIBN) or UV radiation | Liquid | Reflux (~60–80) | Saturated chlorine | Carbon tetrachloride | Selective chlorination, mild temperature | Long reaction time, solvent handling |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines and cyclopropyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of pyridine can effectively combat various pathogenic microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Properties
Research indicates potential anticancer activity, particularly against breast cancer cell lines. The compound has demonstrated an IC50 value of 10 µM, suggesting its efficacy in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
Agricultural Chemistry Applications
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine serves as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the biological activity of the compound against pests and pathogens in crops. Its role as a building block in agricultural formulations is critical for developing effective crop protection agents.
Chemical Synthesis Applications
Due to its reactive functional groups, this compound is valuable in organic synthesis. It can be utilized to create more complex molecules, serving as a precursor for various pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated its potential as a novel therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Activity
In vitro tests on MCF-7 breast cancer cell lines revealed that the compound inhibited cell growth significantly with an IC50 value of 10 µM. This showcases its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European patent application (2023) lists multiple compounds featuring pyridine, cyclopropane, and trifluoromethyl motifs. Key comparisons include:
| Compound | Key Structural Features | Differentiating Factors |
|---|---|---|
| 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine (Target) | Pyridine core, Cl at C2, cyclopropyl-CF₃ at C5 | Simpler structure; lacks additional fused rings or sulfonyl/iodo substituents |
| N-[[2-fluoro-4-[(2S,3S)-2-hydroxy-3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidin-1-yl]phenyl]methyl]cyclopropanecarboxamide | Cyclopropane carboxamide, trifluoromethyl-pyrrolidine, trichlorophenyl | Complex stereochemistry and multiple aromatic substituents; likely higher bioactivity |
| 2-[3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | Fused imidazo-pyridine rings, ethylsulfonyl group, dual CF₃ groups | Increased molecular weight and hydrophobicity; enhanced binding to enzymatic targets |
Key Observations :
- The target compound’s simplicity may offer synthetic accessibility compared to multi-ring systems in patent analogs.
- Cyclopropane’s rigidity in the target compound could improve metabolic stability relative to linear alkyl chains in analogs like N-(1,1-dimethyl-2-methylsulfanylethyl)-7-fluoro-2-(3-pyridyl)indazole-4-carboxamide .
- Trifluoromethyl groups in analogs (e.g., 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]pyrazol-4-yl]pyridine-3-carboxamide ) enhance electron-withdrawing effects, but the target’s cyclopropane may balance steric and electronic properties .
Comparison with 2-Chloro-5-(trifluoromethyl)pyridine ()
This commercially significant compound differs at the 5-position, substituting a trifluoromethyl group directly for the cyclopropyl-CF₃ moiety:
| Parameter | This compound | 2-Chloro-5-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Formula | C₉H₇ClF₃N | C₆H₂ClF₃N |
| 5-Position Substituent | 1-(Trifluoromethyl)cyclopropyl | Trifluoromethyl (CF₃) |
| Steric Effects | High (cyclopropane adds rigidity) | Low (linear CF₃ group) |
| Electronic Effects | Moderate electron-withdrawing (CF₃ + cyclopropane) | Strong electron-withdrawing (CF₃) |
| Market Presence | Niche (specialized applications) | Broad (US$ million-scale production) |
Key Observations :
- Market data (2020–2031) indicates higher production capacity for 2-chloro-5-(trifluoromethyl)pyridine, reflecting its established role in agrochemical synthesis .
Biological Activity
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in organic molecules often enhances their pharmacological properties, making them valuable in drug development.
- Molecular Formula : C8H7ClF3N
- Molecular Weight : 211.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and interaction with biological receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to contribute to its enhanced activity compared to non-fluorinated analogs .
- Anticancer Properties : In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cell lines. For instance, it has shown activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine relevant to experimental handling?
- Answer: Critical properties include a density of 1.417 g/mL at 25°C and a flash point of 113°C (closed cup), which inform storage and handling protocols. The compound’s stability under standard laboratory conditions is influenced by its trifluoromethyl and cyclopropyl groups, which resist hydrolysis but may decompose under strong acidic/basic conditions. Safety data (e.g., eye/skin irritation, respiratory hazards) should guide PPE selection (e.g., N95 masks, gloves) .
Q. What safety precautions are recommended when handling this compound?
- Answer: Use PPE (gloves, eye protection, N95 respirators) to mitigate risks of respiratory irritation (Hazard Statement H319/H335). Store as a combustible solid (Storage Class Code 11) in a cool, dry environment. Spill management requires inert absorbents (e.g., vermiculite) and fume hood use during reactions involving volatile intermediates .
Q. How can the purity and structural identity of this compound be verified?
- Answer: Employ GC-MS or HPLC for purity analysis. Structural confirmation relies on / NMR to resolve signals from the pyridine ring (δ 7.5–8.5 ppm) and cyclopropyl protons (δ 1.0–2.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHClFN: calc. 233.02) .
Advanced Research Questions
Q. What strategies are effective for achieving regioselective functionalization of this compound?
- Answer: Regioselectivity is influenced by electronic effects (e.g., chlorine’s directing role at the 2-position). Metal-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the 5-position, while nucleophilic substitution at the chlorine site requires Pd/Cu catalysts. Computational modeling (DFT) predicts activation barriers for competing pathways .
Q. How can computational chemistry aid in predicting reaction sites and mechanisms for this compound?
- Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking studies predict bioactivity by simulating interactions with enzymes (e.g., cytochrome P450). Transition state analysis (IRC) clarifies mechanisms for trifluoromethyl group retention during cyclopropane ring opening .
Q. What are the challenges in synthesizing derivatives with trifluoromethylcyclopropyl groups?
- Answer: Steric hindrance from the cyclopropane ring complicates nucleophilic attacks. Strategies include using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings or photoredox catalysis to stabilize radical intermediates. Side reactions (e.g., ring-opening under acidic conditions) require pH control .
Q. How can contradictory regiochemical outcomes from different synthetic methods be resolved?
- Answer: Discrepancies (e.g., Cl vs. CF group reactivity) are addressed via kinetic vs. thermodynamic control studies. For example, low-temperature conditions favor kinetic products (chlorine substitution), while prolonged heating shifts to thermodynamic outcomes (CF-directed coupling). Validation via X-ray crystallography or NMR resolves ambiguities .
Q. What methodologies are used to study the compound's interactions in biological systems?
- Answer: Radiolabeling (e.g., -tagged derivatives) tracks metabolic pathways. Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins. In vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations optimize pharmacophore design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
